
Hemiphloin
描述
作用机制
Target of Action
Naringenin-6-C-glucoside is a naturally occurring derivative of Naringenin . It primarily targets osteoblasts , the cells responsible for bone formation . It also interacts with several other targets such as the HTH-type transcriptional regulator TtgR , Estrogen receptor alpha , Aldo-keto reductase family 1 member C1 , Cytochrome P450 1B1 , KAT8 regulatory NSL complex subunit 3 , Sex hormone-binding globulin , Cytochrome P450 19A1 , and Estrogen receptor beta .
Mode of Action
Naringenin-6-C-glucoside exerts its effects by mimicking the action of estrogen on osteoblasts . This leads to potent bone anabolic effects, promoting bone growth and health .
Biochemical Pathways
It is known that naringenin, the parent compound of naringenin-6-c-glucoside, can modulate different cellular signaling pathways, suppress cytokine and growth factor production, and arrest the cell cycle . It is also an effective inhibitor of PI3K and the mitogen-activated protein kinase (MAPK) pathway .
Pharmacokinetics
It is known that naringenin, its parent compound, has a low dissolution rate, cell absorption, and bioavailability . These properties can limit the effectiveness of Naringenin and its derivatives, including Naringenin-6-C-glucoside .
Result of Action
The primary result of Naringenin-6-C-glucoside’s action is its potent bone anabolic effects . By mimicking the action of estrogen on osteoblasts, it promotes bone growth and health .
Action Environment
The action of Naringenin-6-C-glucoside can be influenced by various environmental factors. For example, the compound’s low dissolution rate and bioavailability can be affected by factors such as pH and the presence of other compounds . .
准备方法
Synthetic Routes and Reaction Conditions
This compound can be synthesized through enzymatic deglycosylation of naringin, which involves the use of specific enzymes under mild conditions to avoid additional purification steps and preserve unstable products . Another method involves the use of supercritical carbon dioxide extraction techniques starting from a wide variety of botanical sources, including citrus fruits and peach leaves .
Industrial Production Methods
Industrial production methods for naringenin-6-C-glucoside include the use of cascade biocatalysis systems, where different enzymatic reaction conditions are set up using specific enzymes . This method allows for the efficient production of bioactive naringenin glucosides.
化学反应分析
Types of Reactions
Hemiphloin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include naringenin 7-O-phosphate, naringenin 7-O-glucoside (prunin), and 6”-O-succinylpruin . These derivatives have been studied for their enhanced biological activities.
科学研究应用
Hemiphloin has a wide range of scientific research applications:
Chemistry: It is used as a precursor for synthesizing other bioactive flavonoid derivatives.
Industry: It is used in the food, pharmaceutical, and cosmetic industries due to its bioactive properties.
相似化合物的比较
Similar Compounds
Kaempferol 3-rutinoside: Another flavonoid glycoside with antioxidant and anti-inflammatory properties.
Isoprunetin 7-O-glucoside: A similar compound with potential health benefits.
Uniqueness
This compound is unique due to its specific C-glucosylation at the 6-position, which enhances its stability and bioavailability compared to other flavonoid glycosides. This unique structure allows it to exert potent bone anabolic effects and mimic estrogen action on osteoblasts .
属性
IUPAC Name |
(2S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O10/c22-7-14-17(26)19(28)20(29)21(31-14)16-11(25)6-13-15(18(16)27)10(24)5-12(30-13)8-1-3-9(23)4-2-8/h1-4,6,12,14,17,19-23,25-29H,5,7H2/t12-,14+,17+,19-,20+,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKPKGDDHOGIEOO-JVVVWQBKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C(C1=O)C(=C(C(=C2)O)C3C(C(C(C(O3)CO)O)O)O)O)C4=CC=C(C=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](OC2=C(C1=O)C(=C(C(=C2)O)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)C4=CC=C(C=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50958027 | |
| Record name | 1,5-Anhydro-1-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-3,4-dihydro-2H-1-benzopyran-6-yl]hexitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50958027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3682-03-9 | |
| Record name | Hemiphloin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3682-03-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Naringenin-6-C-glucoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003682039 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,5-Anhydro-1-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-3,4-dihydro-2H-1-benzopyran-6-yl]hexitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50958027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3682-03-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Naringenin 6-C-β-D-glucopyranoside, (2S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SXB3TK6ELL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the glucoside moiety in Naringenin-6-C-glucoside compared to Naringenin in terms of bioavailability?
A1: Research suggests that the presence of the glucoside moiety in Naringenin-6-C-glucoside significantly impacts its bioavailability compared to Naringenin. A study comparing the bioavailability of both compounds in rats found that while Naringenin reached a higher maximum serum concentration (Cmax) of 1584 ± 439 ng/ml at 4 hours post-administration, Naringenin-6-C-glucoside exhibited a lower Cmax of 738 ± 300 ng/ml at 3 hours. [] This suggests that the glucoside moiety might influence the absorption and distribution of the compound within the body.
Q2: Are there any studies highlighting the potential benefits of Naringenin-6-C-glucoside compared to Naringenin?
A2: While the provided abstracts don't delve into specific benefits, one study mentions that Naringenin-6-C-glucoside was found to be "more active" than Naringenin in preliminary research focusing on osteogenic action. [] This finding suggests potential therapeutic advantages of the glucoside derivative, warranting further investigation into its specific mechanisms of action and therapeutic applications.
Q3: Beyond the bioavailability study, what other research has been conducted on Naringenin-6-C-glucoside?
A3: The provided research articles primarily focus on the isolation and identification of Naringenin-6-C-glucoside from natural sources. One study successfully isolated the compound from the leaves and stems of Ardisia pusilla for the first time, utilizing chemical and spectroscopic analysis to confirm its identity. [] This discovery expands the known natural sources of Naringenin-6-C-glucoside, opening avenues for further research into its potential applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(17R)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene](/img/structure/B1222827.png)

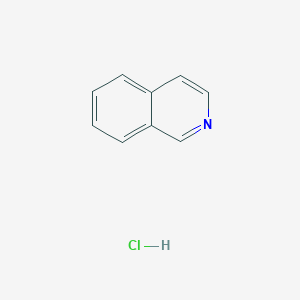
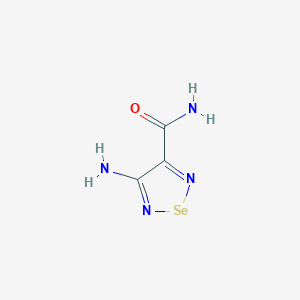
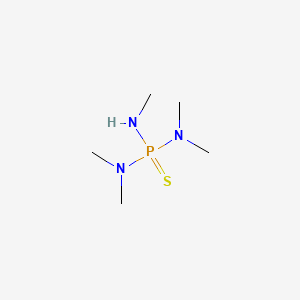
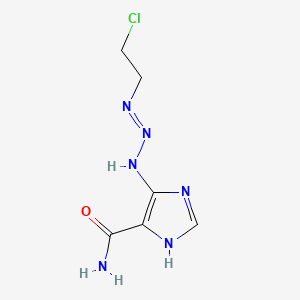
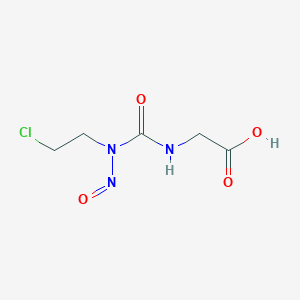

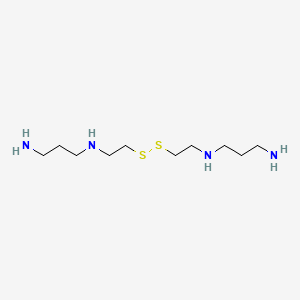
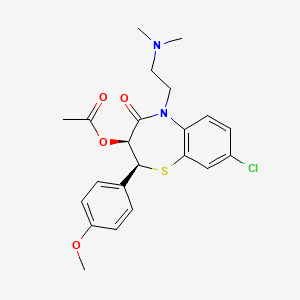
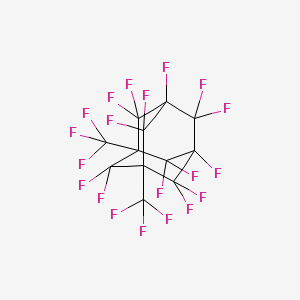
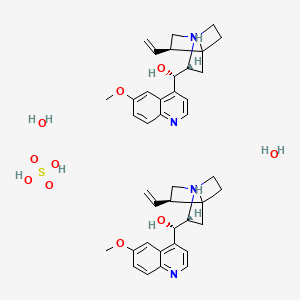
![2-Naphthalenesulfonic acid propanoic acid [4-(dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl] ester](/img/structure/B1222849.png)

